

A Comparative Guide to Trehalose in Cell Cryopreservation: Evaluating Viability and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+) -Trehalose dihydrate*

Cat. No.: B13706689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trehalose with conventional cryoprotective agents (CPAs), supported by experimental data. We delve into the efficacy of trehalose in maintaining cell viability and function post-cryopreservation, offering detailed methodologies for key experiments and summarizing quantitative outcomes.

Introduction to Cryopreservation and the Role of Trehalose

Cryopreservation is a cornerstone of biomedical research and cellular therapies, enabling the long-term storage of biological materials at sub-zero temperatures.^[1] The process, however, can induce significant cellular stress and damage from ice crystal formation and osmotic shock.^[2] To mitigate this, cryoprotective agents (CPAs) are essential. For decades, the standard has been cell-permeating agents like dimethyl sulfoxide (DMSO) and glycerol.^[1] While effective, these CPAs exhibit cytotoxicity, which can limit their application, particularly in regenerative medicine.^{[3][4]}

Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, less toxic alternative or supplement.^{[1][2]} Found in organisms that survive extreme dehydration, trehalose offers unique protective properties.^[5] This guide evaluates its performance against traditional methods.

Mechanism of Cryoprotection: How Trehalose Works

Trehalose protects cells through several proposed mechanisms, primarily leveraging its unique chemical structure. Unlike conventional CPAs, its efficacy is not solely dependent on intracellular presence, though intracellular delivery can enhance its effects.[\[6\]](#)[\[7\]](#)

Key Protective Mechanisms:

- **Membrane and Protein Stabilization:** Trehalose is believed to hydrogen-bond with phospholipids and proteins in the cell membrane, stabilizing their native conformation and preventing denaturation during freezing and thawing.[\[5\]](#)[\[6\]](#)
- **Vitrification (Glass Transition):** Trehalose increases the glass transition temperature of the cryopreservation solution.[\[6\]](#) This promotes the formation of a glassy, amorphous state (vitrification) rather than damaging ice crystals, effectively encasing and protecting the cells.[\[6\]](#)
- **Water Replacement:** During freezing-induced dehydration, trehalose can replace water molecules at the membrane surface, preventing fusion and phase transitions.

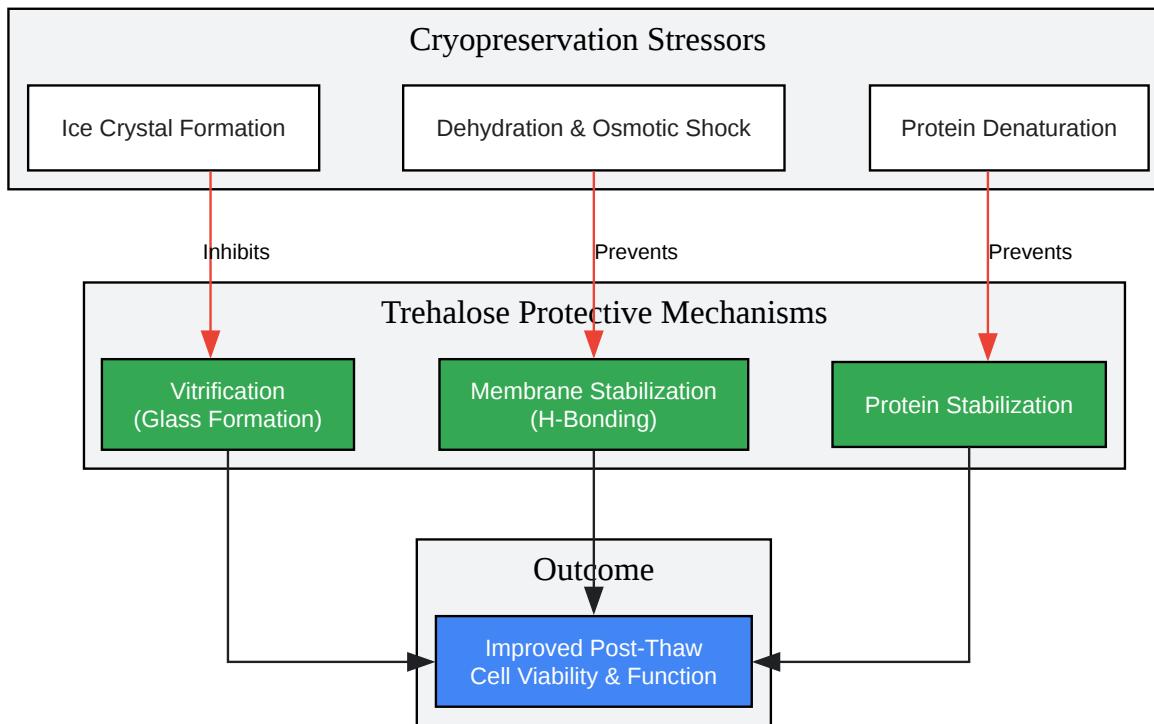

[Click to download full resolution via product page](#)

Figure 1. Protective mechanisms of trehalose against cryopreservation-induced cell stress.

Comparative Performance: Trehalose vs. Conventional CPAs

The effectiveness of trehalose varies significantly depending on the cell type, its concentration, and whether it is used as a sole agent or in combination with DMSO.

Stem Cells

Trehalose has shown considerable benefits for various stem cell types, often by allowing for a reduction in DMSO concentration, thereby minimizing toxicity while maintaining high viability.

Cell Type	Cryoprotectant (s)	Key Findings	Viability/Recovery Rate	Reference
Murine Spermatogonial Stem Cells (SSCs)	10% DMSO (Control) vs. 10% DMSO + 50 mM Trehalose	Significantly higher cell viability and recovery with trehalose.	Viability (1 wk): 76.1% (Control) vs. 89.7% (Trehalose) Recovery (1 wk): 58.2% (Control) vs. 82.9% (Trehalose)	[5]
Murine SSCs	10% DMSO (Control) vs. 10% DMSO + 200 mM Trehalose	No significant increase in viability, but significantly higher proliferation and lower apoptosis post-thaw.	Proliferation (1 mo): ~28% (Control) vs. ~49% (Trehalose)	[5][6]
Fish Embryonic Stem Cells	DMSO alone vs. 0.8 M DMSO + 0.2 M Trehalose	Combination demonstrated better survival, recovery, and colony morphology.	>83% viability with the combination.	[3]
Human Adipose-Derived Stem Cells (hADSCs)	5% DMSO vs. 250 mM Trehalose (sole CPA)	Trehalose alone resulted in very poor viability.	75% (DMSO) vs. 11% (Trehalose).	[6]

		Pre-incubation with trehalose		
hADSCs	10% DMSO vs. Trehalose (pre- incubation)	significantly increased post- thaw viability, comparable to DMSO.	~88.2% (DMSO) vs. ~88.1% (Trehalose).	[8]
Human Peripheral Blood Stem Cells	10% DMSO (Control) vs. 1 M Trehalose (sole CPA)	Trehalose improved cell survival after thawing compared to the standard DMSO protocol.	Trehalose showed higher viability.	[2][9][10]

Other Cell Types

The benefits of trehalose extend to other cell types, including hepatocytes and dendritic cells, where maintaining complex functions post-thaw is critical.

Cell Type	Cryoprotectant (s)	Key Findings	Viability/Recovery Rate	Reference
Human Hepatocytes	10% DMSO (Control) vs. 10% DMSO + 200 mM Trehalose	Addition of trehalose improved viability.	47% (Control) vs. 63% (Trehalose).	[6]
Rat Hepatocytes	5% DMSO vs. 200 mM Trehalose (sole CPA)	Trehalose alone resulted in slightly higher viability than DMSO alone.	75% (DMSO) vs. 80% (Trehalose).	[6][9]
Human Dendritic Cells (DCs)	10% DMSO (Control) vs. 10% DMSO + 50 µg/mL Trehalose	Trehalose better preserved viability, function, mitochondrial membrane potential, and cytoskeleton integrity.	Higher viability and lower apoptotic mediators in the trehalose group.	[11]
Human Embryonic Kidney (HEK) Cells (3D Culture)	Trehalose vs. DMSO or Glycerol	In alginate microcapsules, trehalose yielded significantly higher viability.	36.0% (Trehalose) vs. ~20.6% (DMSO/Glycerol), a ~75% improvement.	[12][13]
Bovine Endothelial Cells	10% DMSO vs. 0.2-0.4 M Trehalose (with pre-incubation)	An optimized trehalose-only protocol resulted in high metabolic activity post-thaw.	87% post-preservation metabolic activity with trehalose.	[4][14]

Experimental Protocols

Accurate evaluation of cryoprotectant efficacy requires standardized and reproducible protocols. Below are methodologies for cryopreservation with trehalose and subsequent assessment of cell viability and function.

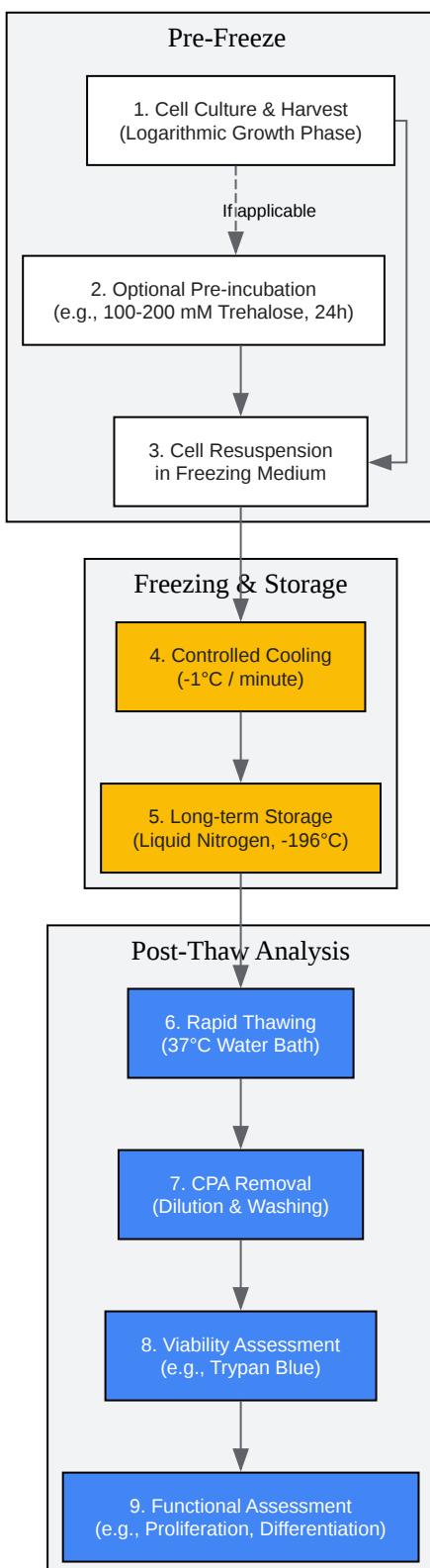

[Click to download full resolution via product page](#)

Figure 2. Standardized workflow for cell cryopreservation and subsequent evaluation.

Cryopreservation Protocol (General)

This protocol is a composite based on common practices cited in the literature.[\[2\]](#)[\[5\]](#)[\[15\]](#)

- Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge and discard the supernatant.
- Pre-incubation (Optional but Recommended): For some cell types, pre-culturing with 100-200 mM trehalose for 24 hours can improve intracellular uptake and subsequent survival.[\[4\]](#)[\[6\]](#)
- Freezing Medium Preparation: Prepare a freezing medium consisting of a basal culture medium (e.g., IMDM or DMEM), serum (e.g., 10-20% FBS), and the cryoprotectant(s).
 - Trehalose + DMSO: A common combination is 5-10% DMSO supplemented with 50-200 mM trehalose.[\[3\]](#)[\[5\]](#)
 - Trehalose Only: Concentrations typically range from 200 mM to 1 M.[\[2\]](#)[\[9\]](#)
- Freezing:
 - Resuspend the cell pellet gently in the chilled freezing medium to the desired cell concentration.
 - Aliquot cell suspension into cryovials.
 - Place vials in a controlled-rate freezing container (e.g., "Mr. Frosty") that provides a cooling rate of approximately -1°C per minute.[\[15\]](#)
 - Place the container in a -80°C freezer for at least 4 hours (or overnight).
- Storage: Transfer vials to a liquid nitrogen freezer (-196°C) for long-term storage.
- Thawing:
 - Rapidly thaw vials in a 37°C water bath until only a small ice crystal remains.[\[10\]](#)

- Immediately and slowly dilute the cell suspension in a warm basal medium to reduce osmotic stress.
- Centrifuge the cells, remove the supernatant containing the CPA, and resuspend in fresh culture medium.

Cell Viability Assessment: Trypan Blue Exclusion

This method distinguishes between viable cells with intact membranes and non-viable cells.[\[5\]](#) [\[10\]](#)

- Principle: Trypan blue is a vital stain that cannot penetrate the intact membrane of live cells. Dead cells lose membrane integrity and are stained blue.
- Procedure:
 - Take a small aliquot of the post-thaw cell suspension.
 - Mix with an equal volume of 0.4% Trypan Blue solution.
 - Incubate for 1-2 minutes at room temperature.
 - Load a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
- Calculation:
 - $\text{Viability (\%)} = (\text{Number of viable cells} / \text{Total number of cells}) \times 100$
 - $\text{Recovery Rate (\%)} = (\text{Number of recovered viable cells} / \text{Number of frozen cells}) \times 100$ [\[5\]](#)

Cell Function Assessment

Evaluating cell function post-thaw is critical to ensure that cryopreservation has not altered the biological utility of the cells.

- Proliferation Assays (e.g., MTT, WST): These colorimetric assays measure the metabolic activity of cells, which correlates with cell proliferation and viability. They are often performed

at set time points (e.g., 24, 48, 72 hours) post-thawing to assess recovery and growth.[12]

- Stem Cell Function: For stem cells, functionality is the ultimate test.
 - Marker Expression: Use flow cytometry or immunofluorescence to assess the expression of key stemness markers (e.g., SSEA-1, ALP).[3]
 - Differentiation Potential: Culture the thawed stem cells in specific differentiation media (e.g., towards osteocytes, adipocytes, or megakaryocytes) and assess the formation of mature cell types.[8][10]
 - In Vivo Transplantation: The gold standard for some stem cells, such as spermatogonial stem cells, involves transplanting the thawed cells into a recipient animal to confirm their ability to reconstitute tissue.[5]

Conclusion and Recommendations

Trehalose presents a compelling option in the field of cryopreservation. Its primary advantage is its low toxicity compared to DMSO, which is particularly crucial for cells intended for therapeutic use.[3][4]

- As a Supplement: The most consistent and effective application of trehalose is as a supplement to standard DMSO-based freezing media. Adding 50-200 mM trehalose can significantly improve post-thaw viability and function while sometimes allowing for a reduction in DMSO concentration.[5][6][8]
- As a Sole CPA: Using trehalose as the sole cryoprotectant can be effective for certain cell types, but its success is often contingent on optimizing protocols to overcome its low membrane permeability, for example, through pre-incubation or electroporation.[4][6][8]
- Cell-Type Dependency: The optimal cryopreservation strategy is highly cell-type dependent. A protocol that is successful for stem cells may not be for hepatocytes. Therefore, empirical testing and optimization are essential.

In summary, incorporating trehalose into cryopreservation protocols offers a clear path toward improving the quality and safety of cryopreserved cells, enhancing their utility in research, drug development, and clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Use of the non-toxic cryoprotectant trehalose enhances recovery and function of fish embryonic stem cells following cryogenic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trehalose improves the survival of cryopreserved mammalian cells | Scilit [scilit.com]
- 8. Cryopreservation of Human Adipose Tissues and Adipose-Derived Stem Cells with DMSO and/or Trehalose: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 10. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freezing of dendritic cells with trehalose as an additive in the conventional freezing medium results in improved recovery after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scu.elsevierpure.com [scu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Guide to Trehalose in Cell Cryopreservation: Evaluating Viability and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13706689#evaluation-of-cell-viability-and-function-after-cryopreservation-with-trehalose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com